molecular formula C9H12ClN5 B13173738 (2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine

(2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine

Cat. No.: B13173738
M. Wt: 225.68 g/mol
InChI Key: LEMCNRZXBSUDKZ-UHFFFAOYSA-N
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Description

(2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine: is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research. The presence of the chloro group and the pyrazolo[3,4-d]pyrimidine scaffold in its structure makes it a promising candidate for various biochemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Mechanism of Action

The mechanism of action of (2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine involves its interaction with specific molecular targets, particularly kinases like CDK2. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the cell cycle progression. This leads to the induction of apoptosis in cancer cells . The presence of the chloro group and the pyrazolo[3,4-d]pyrimidine scaffold enhances its binding affinity and specificity towards the target kinase .

Properties

Molecular Formula

C9H12ClN5

Molecular Weight

225.68 g/mol

IUPAC Name

2-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C9H12ClN5/c1-14(2)3-4-15-9-7(5-13-15)8(10)11-6-12-9/h5-6H,3-4H2,1-2H3

InChI Key

LEMCNRZXBSUDKZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=C(C=N1)C(=NC=N2)Cl

Origin of Product

United States

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